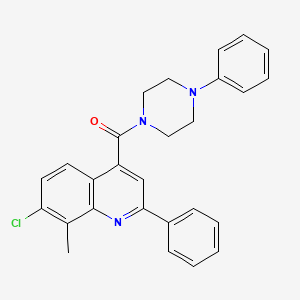
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that belongs to the quinoline and piperazine families
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated and methylated to introduce the chloro and methyl groups at the 7 and 8 positions, respectively.
Formation of the Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with phenyl derivatives under controlled conditions.
Coupling Reaction: The final step involves coupling the quinoline and piperazine derivatives through a nucleophilic substitution reaction, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to DNA, inhibiting the replication of cancer cells, or interact with bacterial enzymes, disrupting their function and leading to cell death. The exact pathways depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-methylpiperazin-1-yl)methanone
- (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-fluorophenylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (7-Chloro-8-methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of both the quinoline and piperazine rings provides a versatile scaffold for further modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C27H24ClN3O |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H24ClN3O/c1-19-24(28)13-12-22-23(18-25(29-26(19)22)20-8-4-2-5-9-20)27(32)31-16-14-30(15-17-31)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
InChI-Schlüssel |
FIBWMKBGXYAGDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)

![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
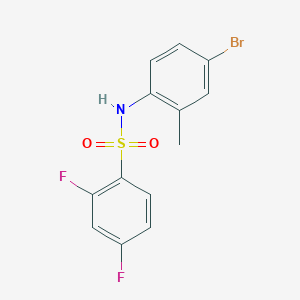
![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)

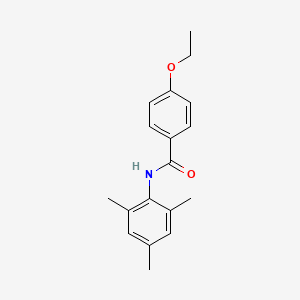
![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
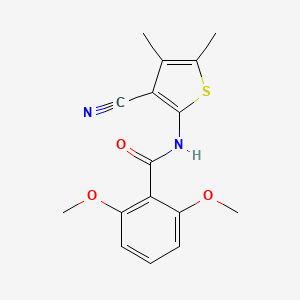
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)
![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
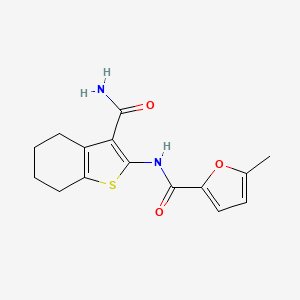
![3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)